N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-N-ethyl-2-methylprop-2-en-1-amine
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Overview
Description
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-N-ethyl-2-methylprop-2-en-1-amine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a 3,4-dimethoxyphenyl group attached to a propan-2-yl chain, which is further connected to an ethyl group and a 2-methylprop-2-en-1-amine moiety. Its distinct structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-N-ethyl-2-methylprop-2-en-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts acylation of 3,4-dimethoxybenzene with a suitable acyl chloride to form the corresponding ketone. This ketone is then reduced to the corresponding alcohol, which is subsequently converted to the amine via reductive amination with N-ethyl-2-methylprop-2-en-1-amine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-N-ethyl-2-methylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-N-ethyl-2-methylprop-2-en-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-N-ethyl-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors or enzymes, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites of target proteins, influencing their function and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide: This compound shares a similar core structure but differs in its functional groups, leading to different chemical and biological properties.
2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide: Another related compound with variations in its substituents, affecting its reactivity and applications.
Uniqueness
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-N-ethyl-2-methylprop-2-en-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-N-ethyl-2-methylprop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-7-18(12-13(2)3)14(4)10-15-8-9-16(19-5)17(11-15)20-6/h8-9,11,14H,2,7,10,12H2,1,3-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDYODVQQOMZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=C)C)C(C)CC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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